Home > Products > Screening Compounds P147420 > Potassium oxybate
Potassium oxybate - 57769-01-4

Potassium oxybate

Catalog Number: EVT-10954049
CAS Number: 57769-01-4
Molecular Formula: C4H7KO3
Molecular Weight: 142.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Potassium oxybate, chemically known as potassium 4-hydroxybutanoate, is a compound derived from gamma-hydroxybutyric acid, which is a naturally occurring neurotransmitter. This compound is classified as a GABA (gamma-aminobutyric acid) analogue and functions primarily as a central nervous system depressant. It is used therapeutically in the treatment of narcolepsy, particularly for managing cataplexy and excessive daytime sleepiness.

Source

Potassium oxybate is synthesized from gamma-hydroxybutyric acid through a neutralization reaction with potassium hydroxide. This process typically occurs in an aqueous solution, where the two reactants are combined to yield potassium oxybate as a crystalline solid after evaporation of the solvent.

Classification

Potassium oxybate falls under several classifications:

  • Chemical Class: It is categorized as a carboxylic acid derivative.
  • Pharmacological Class: It acts as a depressant and is recognized for its effects on the GABA receptor system.
  • Therapeutic Use: Primarily utilized in medicine for treating sleep disorders, particularly narcolepsy.
Synthesis Analysis

Methods

The synthesis of potassium oxybate involves the following steps:

  1. Neutralization Reaction: Gamma-hydroxybutyric acid is dissolved in water and reacted with an equimolar amount of potassium hydroxide.
  2. Evaporation: The resulting solution is evaporated to obtain potassium oxybate as a solid crystalline product.

Technical Details

  • Reaction Conditions: The reaction is typically conducted under controlled conditions to ensure high purity and yield.
  • Industrial Production: In industrial settings, advanced purification techniques are employed to remove impurities, and rigorous quality control tests are conducted to meet pharmaceutical standards.
Molecular Structure Analysis

Structure

Potassium oxybate has the following molecular structure:

  • Molecular Formula: C₄H₇KO₃
  • Molecular Weight: 142.19 g/mol
  • IUPAC Name: Potassium 4-hydroxybutanoate
  • InChI Key: TXSIWDVUJVMMKM-UHFFFAOYSA-M
  • Canonical SMILES: C(CC(=O)[O-])CO.[K+]

This structure features a hydroxy group (-OH) attached to a butanoic acid backbone, with potassium acting as the counterion.

Chemical Reactions Analysis

Reactions

Potassium oxybate can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized to form gamma-butyrolactone.
  2. Reduction: Can be reduced back to gamma-hydroxybutyric acid.
  3. Substitution Reactions: The hydroxyl group can be replaced by various nucleophiles under basic conditions.

Technical Details

  • Common Reagents:
    • For oxidation, potassium permanganate or chromium trioxide may be used.
    • For reduction, lithium aluminum hydride or sodium borohydride are typical reducing agents.
    • Nucleophiles such as halides or amines can facilitate substitution reactions.
Mechanism of Action

Potassium oxybate exerts its effects primarily through its action on GABA receptors in the central nervous system. It enhances GABAergic transmission, leading to increased inhibitory neurotransmission, which results in sedation and muscle relaxation. The pharmacokinetics include rapid absorption with peak plasma concentrations occurring within 1–2 hours post-administration, and an elimination half-life of approximately 30–60 minutes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water.

Chemical Properties

  • pH Level: Typically around neutral when dissolved in water.
  • Stability: Stable under standard conditions but sensitive to heat and light.

Relevant Data

The compound has been studied for its stability and formation in biological systems, indicating that it can effectively cross the blood-brain barrier and exert its pharmacological effects within the central nervous system .

Applications

Potassium oxybate has several significant applications:

  • Medical Use: Primarily prescribed for narcolepsy treatment, particularly for managing symptoms like cataplexy and excessive daytime sleepiness. It is also being explored for potential therapeutic uses in other conditions such as fibromyalgia and alcohol dependence .
  • Research Applications: Used in scientific studies to investigate its effects on neurotransmitter systems and sleep regulation. Its role as a reagent in organic synthesis further extends its utility in chemistry laboratories.
  • Industrial Use: Employed in pharmaceutical production processes due to its properties as a precursor for synthesizing other compounds.
Historical Development and Regulatory Evolution of Oxybate Compounds

Origins of Gamma-Hydroxybutyric Acid in Neurochemical Research

Gamma-Hydroxybutyric Acid was first synthesized in 1874 through chemical modification of butyric acid, though its neurochemical properties remained unexplored for nearly a century. In the 1960s, Henri Laborit investigated its structural similarity to gamma-Aminobutyric Acid, discovering its ability to cross the blood-brain barrier and induce hypnotic states in animal models. Early research focused on its potential as a surgical anesthetic, noting its inhibitory effects on synaptic firing in rodent and feline models without producing complete surgical anesthesia in adult humans. By the 1970s, researchers recognized its endogenous presence in mammalian brains as both a metabolite and precursor of gamma-Aminobutyric Acid, occurring naturally at micromolar concentrations. This dual identity as neurotransmitter and neuromodulator sparked interest in its therapeutic applications for neurological disorders, particularly regarding its influence on sleep-wake cycle regulation. The discovery of specific gamma-Hydroxybutyric Acid binding sites in the brain—distinct from gamma-Aminobutyric Acid receptors—further established its neurochemical significance [2] [8] [9].

Orphan Drug Designation and Early Clinical Recognition for Sleep Disorders

The therapeutic potential of oxybates gained formal recognition on November 7, 1994, when the United States Food and Drug Administration granted orphan drug designation to sodium oxybate for narcolepsy treatment. This designation was awarded to Orphan Medical (later acquired by Jazz Pharmaceuticals Ireland Limited) based on preliminary clinical evidence demonstrating reduction of cataplexy attacks in patients with narcolepsy. The orphan status acknowledged both the rarity of the condition and the absence of effective treatments, providing seven years of market exclusivity upon approval. This regulatory milestone accelerated clinical development, culminating in the first United States Food and Drug Administration approval for sodium oxybate on July 17, 2002, specifically for cataplexy management in narcolepsy. A subsequent approval followed on November 18, 2005, for excessive daytime sleepiness, establishing sodium oxybate as a first-in-class therapeutic agent for narcolepsy core symptoms. The orphan designation pathway proved critical for advancing this compound through clinical trials despite narcolepsy’s low prevalence [3] [7].

Table 1: Key Regulatory Milestones for Oxybate Compounds

YearRegulatory EventIndication
1994Orphan Drug Designation (United States)Narcolepsy
2002Initial United States Food and Drug Administration Approval (sodium oxybate)Cataplexy in narcolepsy
2005Expanded United States Food and Drug Administration Approval (sodium oxybate)Excessive daytime sleepiness in narcolepsy
2020United States Food and Drug Administration Approval (calcium/magnesium/potassium/sodium oxybates)Cataplexy or excessive daytime sleepiness in narcolepsy
2021Orphan Drug Exclusivity recognition (calcium/magnesium/potassium/sodium oxybates)Idiopathic hypersomnia

Transition from Illicit Substance to Regulated Pharmaceutical Agent

The dual identity of gamma-Hydroxybutyric Acid as both a neurotransmitter and a substance of abuse created complex regulatory challenges. During the 1980s-1990s, illicit use escalated due to availability as an over-the-counter supplement and recreational drug, dubbed "liquid ecstasy." Its association with drug-facilitated crimes and uncontrolled recreational use prompted severe restrictions, including 2000 legislation classifying gamma-Hydroxybutyric Acid as a Schedule I controlled substance under the United States Controlled Substances Act. This designation signified high abuse potential with no accepted medical use, effectively halting therapeutic development. However, rigorous clinical data from sodium oxybate trials demonstrated significant benefits for narcolepsy, leading to a landmark reclassification in 2002. The United States Drug Enforcement Administration established a unique regulatory framework: prescription sodium oxybate became a Schedule III controlled substance, while non-pharmaceutical gamma-Hydroxybutyric Acid remained Schedule I. This bifurcation enabled pharmaceutical development under strict controls, including the Xyrem Risk Evaluation and Mitigation Strategy program mandating prescriber certification, patient registry, and centralized pharmacy distribution to prevent misuse [4] [6] [9].

Impact of Scheduling Changes on Research Trajectories

The rescheduling of pharmaceutical oxybates to Schedule III in 2002 unlocked critical research avenues that had been obstructed by Schedule I restrictions. Prior to rescheduling, investigators faced extensive bureaucratic barriers including heightened security protocols for drug storage, complex licensing requirements, and limited funding due to perceived abuse risks. Post-rescheduling, clinical trials expanded significantly, including:

  • Dose-response studies optimizing therapeutic efficacy for cataplexy (2002-2005)
  • Pediatric investigations extending approvals to patients aged ≥7 years (2018)
  • Development of novel formulations like calcium/magnesium/potassium/sodium oxybates (2020)The Schedule III designation maintained necessary controls through the Risk Evaluation and Mitigation Strategy program while permitting academic and industry researchers to explore new therapeutic applications. Crucially, this reclassification enabled pharmacokinetic studies confirming differential absorption profiles between sodium oxybate and mixed-salt oxybates, which were not bioequivalent despite sharing the active gamma-Hydroxybutyric Acid moiety. This research foundation supported the United States Food and Drug Administration’s 2020 approval of calcium/magnesium/potassium/sodium oxybates, with explicit recognition of its clinical superiority over sodium oxybate due to reduced cardiovascular risks from lower sodium content [1] [4] [8].

International Regulatory Divergence in Oxybate Compound Approvals

Global regulatory approaches to oxybate therapeutics reveal significant jurisdictional fragmentation:

  • United States Leadership: The United States has authorized both sodium oxybate (2002) and calcium/magnesium/potassium/sodium oxybates (2020) for narcolepsy, plus calcium/magnesium/potassium/sodium oxybates for idiopathic hypersomnia (2021). The United States Food and Drug Administration explicitly recognized the mixed-salt formulation’s reduced sodium burden as clinically superior in 2021.
  • European Stagnation: While sodium oxybate gained European Medicines Agency approval for narcolepsy with cataplexy (2005), calcium/magnesium/potassium/sodium oxybates remains unapproved as of 2025. No European Union member state has evaluated the mixed-salt formulation through national procedures.
  • Niche Approvals: Austria and Italy maintain separate approvals for sodium oxybate in alcohol dependence (Alcover®), while Germany sanctions hospital use as an anesthetic (Somsanit®). These indications remain unapproved in North America.
  • Global Absences: Comprehensive regulatory reviews confirm no approvals for potassium oxybate monotherapy or calcium/magnesium/potassium/sodium oxybates in Canada, Asia, or Oceania. Japan’s Pharmaceuticals and Medical Devices Agency lists no active applications for any oxybate compound beyond sodium oxybate [3] [5] [7].

Table 2: International Regulatory Status of Oxybate Therapeutics (2025)

Region/CountrySodium OxybateCalcium/Magnesium/Potassium/Sodium OxybatesUnique Indications
United StatesApproved (2002)Approved (2020)Idiopathic hypersomnia (2021)
European UnionApproved (2005)Not approvedNone
CanadaApproved (2005)Not approvedNone
Austria/ItalyApproved (1992)Not approvedAlcohol dependence
GermanyApprovedNot approvedAnesthesia
JapanApprovedNot approvedNone

This regulatory divergence reflects varying risk-benefit assessments of gamma-Hydroxybutyric Acid’s therapeutic potential versus abuse liability, particularly regarding novel formulations. The absence of harmonization complicates global clinical development programs and patient access to advanced therapeutics like low-sodium oxybate formulations [5] [7].

Properties

CAS Number

57769-01-4

Product Name

Potassium oxybate

IUPAC Name

potassium;4-hydroxybutanoate

Molecular Formula

C4H7KO3

Molecular Weight

142.19 g/mol

InChI

InChI=1S/C4H8O3.K/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1

InChI Key

TXSIWDVUJVMMKM-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)[O-])CO.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.